2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
The compound 2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide features a fused pyrano-benzothiazine core with a 5,5-dioxide moiety, an amino group at position 2, a carbonitrile at position 3, and substituents at positions 4 and 6: a 4-chlorophenyl and 2-fluorobenzyl group, respectively. These analogs are primarily investigated as selective inhibitors of monoamine oxidase (MAO) enzymes, which are therapeutic targets for neurological disorders .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O3S/c26-17-11-9-15(10-12-17)22-19(13-28)25(29)33-23-18-6-2-4-8-21(18)30(34(31,32)24(22)23)14-16-5-1-3-7-20(16)27/h1-12,22H,14,29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIJUWVWHPWIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Formula
- Molecular Formula : C19H16ClF N3O2S
- Molecular Weight : 393.86 g/mol
Structural Characteristics
The compound features a pyrano-benzothiazine backbone with substituents that may influence its biological activity. The presence of both chlorophenyl and fluorobenzyl groups suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : It has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Properties : Preliminary studies suggest the compound may possess antiproliferative effects against various cancer cell lines by inducing apoptosis .
Pharmacological Studies
Several studies have evaluated the biological effects of this compound:
- Anticholinesterase Activity :
- Antitumor Activity :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of this compound on HepG2 liver cancer cells, researchers reported an IC50 value of approximately 1.30 μM. The study highlighted the compound's ability to inhibit tumor growth significantly in xenograft models .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and promote neuronal survival through modulation of reactive oxygen species (ROS) levels .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles exhibit potent anticancer properties. In studies involving human tumor cell lines, certain derivatives demonstrated high antiproliferative activities. Mechanistic studies suggested these compounds disrupt microtubules and induce cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. In experimental setups, it has been tested against various bacterial strains and fungi. Notably, derivatives have displayed significant efficacy against Candida albicans and other Gram-positive bacteria . The minimal inhibitory concentrations (MICs) were determined to evaluate their effectiveness, with some compounds showing superior activity compared to standard antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on a series of 2-amino-4-aryl derivatives revealed that specific compounds led to microtubule disruption and centrosome de-clustering in melanoma cells. These findings were substantiated by in vitro assays demonstrating anti-angiogenic effects both in vitro and in vivo. The study concluded that these compounds could serve as potential candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Activity Assessment
In another investigation focused on the antimicrobial properties of synthesized derivatives, researchers evaluated the efficacy against multiple pathogens. The study reported that certain derivatives exhibited the lowest MIC values against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents. The results highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance potency .
Data Tables
The following tables summarize key findings related to the synthesis and biological activities of the compound.
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| Derivative A | Three-component reaction | 85 | Anticancer (high antiproliferative) |
| Derivative B | Microwave-assisted synthesis | 90 | Antimicrobial (effective against C. albicans) |
| Derivative C | Traditional reflux method | 78 | Anticancer (G2/M arrest) |
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Effective |
| Escherichia coli | 20 | Moderate |
| Candida albicans | 10 | Highly effective |
Chemical Reactions Analysis
Post-Synthetic Modifications
The amino and fluorobenzyl groups enable targeted derivatization:
Amino Group Reactivity
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated derivative | 72% |
| Acylation | Acetyl chloride, pyridine | N-Acetylated analog | 68% |
| Sulfonylation | Tosyl chloride, Et₃N | N-Tosyl compound | 65% |
The electron-donating amino group facilitates electrophilic substitutions, while steric hindrance from the benzothiazine core limits reactivity at the 3-carbonitrile position.
Fluorobenzyl Substituent Reactivity
The 2-fluorobenzyl group participates in:
-
Nucleophilic Aromatic Substitution : Reacts with piperidine in DMSO at 80°C to replace fluorine with piperidine (~55% yield).
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst (60–70% yield).
Hydrolytic Degradation
| Condition | Site of Attack | Major Products |
|---|---|---|
| 1M HCl (reflux, 6 hr) | Pyran ring opening | Benzothiazine sulfonamide + keto-acid derivative |
| 1M NaOH (70°C, 4 hr) | Nitrile hydrolysis | Carboxylic acid analog |
The 5,5-dioxide moiety enhances hydrolytic stability compared to non-oxidized analogs.
Oxidative Degradation
| Oxidizing Agent | Reaction Pathway | Outcome |
|---|---|---|
| Ozone (CH₂Cl₂, −78°C) | Benzyl C-F bond cleavage | Formation of benzoic acid derivative |
| KMnO₄ (acidic) | Sulfone oxidation | Sulfonic acid formation |
Mechanistic Insights
-
Cyclization : Driven by the electron-withdrawing effect of the 4-chlorophenyl group, which polarizes the carbonyl intermediate.
-
Regioselectivity : Fluorine's ortho-directing effect governs substitution patterns on the benzyl ring.
-
Thermal Stability : Decomposes at 218–225°C (DSC data), with fragmentation primarily at the pyran-oxygen bond .
Comparative Reactivity Table
| Structural Feature | Reactivity Compared to Analogs | Cause |
|---|---|---|
| 4-Chlorophenyl substituent | 20% faster cyclization vs. 4-methylphenyl | Enhanced electrophilicity from Cl |
| 2-Fluorobenzyl group | Higher SNAr reactivity vs. 4-fluorobenzyl | Steric accessibility at ortho position |
| 5,5-Dioxide moiety | Reduced nucleophilicity vs. non-oxidized | Electron-withdrawing sulfone groups |
This compound’s reactivity profile highlights its versatility in medicinal chemistry applications, particularly in constructing targeted analogs via modular synthetic routes. Experimental protocols emphasize the need for controlled conditions to mitigate competing side reactions.
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Comparison
Key Observations :
- The 2-fluorobenzyl group in the target compound introduces steric and electronic effects distinct from the benzyl (6h) or methyl (7r) groups in MAO inhibitors .
- The 4-chlorophenyl substituent may enhance lipophilicity and π-stacking interactions compared to phenyl groups in analogs .
Physicochemical Properties Comparison
Melting points and spectroscopic data highlight variations in stability and intermolecular interactions:
Table 2: Physicochemical Properties
Key Observations :
Table 3: MAO Inhibition Profiles
Key Observations :
- Benzyl (6h) and methyl (7r) substituents at position 6 favor MAO-B selectivity . The target’s 2-fluorobenzyl group may enhance this due to fluorophilic interactions in the MAO-B active site.
- The 4-chlorophenyl group could improve binding affinity over phenyl analogs via halogen bonding .
Molecular Docking and Binding Mode Analysis
highlights that MAO-B selectivity in analogs like 6h and 7r arises from hydrophobic interactions with residues like Tyr 398 and Ile 199 . The 2-fluorobenzyl group in the target compound may form additional halogen bonds or fit into a subpocket lined with hydrophobic residues. Conversely, bulkier substituents (e.g., 4-chlorophenyl) might sterically hinder MAO-A binding, enhancing selectivity for MAO-B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
